An In-Depth Technical Guide to the Molecular Structure and Formula of Dodecylsilane
An In-Depth Technical Guide to the Molecular Structure and Formula of Dodecylsilane
This guide provides a comprehensive technical overview of dodecylsilane (C₁₂H₂₈Si), an organosilane of significant interest in materials science and surface chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental molecular characteristics, synthesis, and properties of dodecylsilane, grounding its claims in authoritative sources to ensure scientific integrity and practical utility.
Chemical Identity and Molecular Formula
Dodecylsilane is an organosilicon compound formally recognized by the IUPAC name dodecylsilane .[1] It consists of a twelve-carbon alkyl chain (dodecyl group) covalently bonded to a silyl group (-SiH₃). The definitive molecular formula for this compound is C₁₂H₂₈Si .[1][2][3][4][5][6] While related compounds or hydration states may sometimes be represented by other formulas, the primary structure of the parent silane is consistently C₁₂H₂₈Si.[7]
The identity of dodecylsilane is unambiguously established through a set of standardized identifiers used across chemical databases and regulatory frameworks.
| Identifier | Value | Source |
| IUPAC Name | dodecylsilane | PubChem[1] |
| CAS Number | 872-19-5 | ChemicalBook, PubChem[2][8] |
| Molecular Formula | C₁₂H₂₈Si | Gelest, Inc., PubChem[1][6] |
| Molecular Weight | 200.44 g/mol | ChemicalBook, Gelest, Inc.[2][6] |
| SMILES | CCCCCCCCCCCC[SiH3] | PubChem[1] |
| InChI | InChI=1S/C12H28Si/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1,13H3 | PubChem[1] |
| InChIKey | BBXVGZSHLMEVIP-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure and Geometry
The physicochemical behavior of dodecylsilane is a direct consequence of its molecular architecture, which features a nonpolar alkyl tail and a reactive silyl head.
Covalent Bonding and Geometry
The core of dodecylsilane's structure is the silicon atom, which is bonded to one carbon atom of the dodecyl chain and three hydrogen atoms. The silicon atom exhibits sp³ hybridization , resulting in a tetrahedral geometry around the silicon center. This arrangement minimizes electron pair repulsion, leading to bond angles that approximate the ideal 109.5°.
The long dodecyl chain (C₁₂H₂₅) is characterized by C-C and C-H single bonds, granting it significant conformational flexibility. This hydrophobic chain is the primary contributor to the molecule's low polarity and its utility in creating water-repellent surfaces.[7]
Caption: Molecular structure of dodecylsilane (C₁₂H₂₈Si).
Physicochemical Properties
The combination of the long alkyl chain and the silane head group dictates the physical properties of dodecylsilane. It is a colorless liquid at room temperature, insoluble in water but soluble in many organic solvents.[3]
| Property | Value | Source |
| Appearance | Clear, colorless liquid | Gelest, Inc.[6] |
| Melting Point | 31.5 °C | ChemicalBook[2] |
| Boiling Point | 80 °C at 7 mmHg | ChemicalBook, ChemicalBook[2][5] |
| Density | 0.7753 g/cm³ | ChemicalBook[2][3] |
| Refractive Index | 1.438 | ChemicalBook[2][3] |
| Hydrolytic Sensitivity | No reaction with water under neutral conditions | ChemicalBook[2][3] |
Synthesis of Dodecylsilane via Hydrosilylation
A prevalent and efficient method for synthesizing alkylsilanes like dodecylsilane is the hydrosilylation of an alkene.[7] This process involves the addition of a Si-H bond across the double bond of an alkene, typically catalyzed by a transition metal complex. For dodecylsilane, this involves the reaction of 1-dodecene with a silane source like trichlorosilane, followed by reduction. The anti-Markovnikov addition is highly favored, ensuring the silicon atom attaches to the terminal carbon of the alkene.[9]
Experimental Protocol: Catalytic Hydrosilylation of 1-Dodecene
This protocol describes a representative two-step synthesis: (1) hydrosilylation of 1-dodecene with trichlorosilane to form dodecyltrichlorosilane, and (2) reduction of the trichlorosilyl group to the parent silane.
Step 1: Synthesis of Dodecyltrichlorosilane (Intermediate)
-
Materials: 1-Dodecene, trichlorosilane (HSiCl₃), platinum-based catalyst (e.g., Karstedt's catalyst), anhydrous toluene, inert gas (Argon or Nitrogen).
-
Procedure:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Charge the flask with 1-dodecene and anhydrous toluene.
-
Add a catalytic amount of a platinum catalyst to the stirred solution.
-
Slowly add trichlorosilane dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature below 50°C with an ice bath if necessary.
-
After the addition is complete, heat the mixture to 60-70°C for 2-4 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by IR spectroscopy (disappearance of the Si-H stretch) or GC-MS.
-
Upon completion, cool the mixture to room temperature. The resulting dodecyltrichlorosilane is often used in the next step without further purification after removing the solvent under reduced pressure.[10]
-
Step 2: Reduction to Dodecylsilane
-
Materials: Dodecyltrichlorosilane (from Step 1), lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF, inert gas.
-
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
-
Cool the LiAlH₄ suspension to 0°C using an ice bath.
-
Dissolve the crude dodecyltrichlorosilane from Step 1 in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension. Caution: This reaction is highly exothermic and produces hydrogen gas. Ensure adequate ventilation and slow addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction cautiously by the slow, sequential addition of water, followed by a 15% NaOH solution, and then more water, all while cooling in an ice bath.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude dodecylsilane by fractional distillation under vacuum to yield the final product.
-
Caption: Workflow for the two-step synthesis of dodecylsilane.
Reactivity and Core Applications
The utility of dodecylsilane stems from the dual nature of its structure. The Si-H bonds are reactive towards hydrolysis and condensation, especially in the presence of catalysts or moisture.[7] This reactivity allows dodecylsilane to be grafted onto surfaces containing hydroxyl groups (e.g., silica, glass, metal oxides).[7]
Upon reaction, the silane forms stable siloxane (Si-O-Si) bonds with the substrate and other silane molecules. The long, hydrophobic dodecyl chains then orient away from the surface, creating a dense, nonpolar layer. This surface modification is critical for:
-
Creating Hydrophobic and Oleophobic Coatings: Imparting water- and oil-repellency to materials like glass, textiles, and masonry.[7][11]
-
Improving Adhesion: Acting as a coupling agent between organic polymers and inorganic substrates in composites and adhesives.[7]
-
Applications in Drug Delivery and Biosensors: Modifying the surface of nanoparticles or sensor substrates to improve biocompatibility and reduce non-specific binding.[7]
Safety and Handling
Dodecylsilane is intended for research and development purposes and must be handled by technically qualified individuals.[6] While it is not classified as hazardous under GHS-US labeling, standard laboratory precautions are essential.[6]
-
Handling: Work in a well-ventilated area, avoiding contact with skin, eyes, and inhalation of vapors.[3][6] Use appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves and chemical goggles.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[3][6]
-
Incompatibilities: Dodecylsilane is incompatible with strong oxidizing agents, alkalis, and metal salts.[6] It can generate small amounts of flammable hydrogen gas when exposed to protic materials (like water or alcohol) in the presence of certain metal salts or precious metals.[6]
References
-
ChemBK. (2024, April 10). dodecylsilane. Retrieved from [Link]
-
LookChem. (n.d.). Silane, dodecyl-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Silane, dodecyl-. PubChem Compound Database. Retrieved from [Link]
-
Gelest, Inc. (2015, October 21). DODECYLSILANE - Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dodecylsilane. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dodecyltrichlorosilane. PubChem Compound Database. Retrieved from [Link]
-
Jiangxi Hito Silicone Materials Co., Ltd. (n.d.). Dodecyltriethoxysilane A-312. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkylsilane synthesis. Retrieved from [Link]
Sources
- 1. Dodecylsilane | C12H25Si | CID 19987604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 872-19-5 CAS MSDS (DODECYLSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. lookchem.com [lookchem.com]
- 5. DODECYLSILANE - Safety Data Sheet [chemicalbook.com]
- 6. gelest.com [gelest.com]
- 7. Buy Dodecylsilane | 872-19-5 [smolecule.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. Alkylsilane synthesis [organic-chemistry.org]
- 10. Buy Dodecyltrichlorosilane | 4484-72-4 [smolecule.com]
- 11. Dodecyltriethoxysilane A-312 Supplier China [en.hitosil.com]
